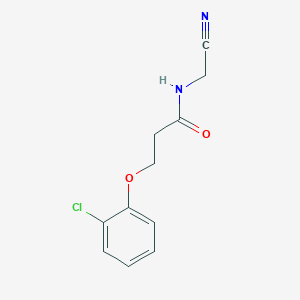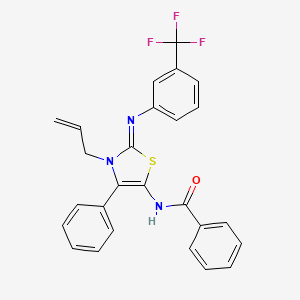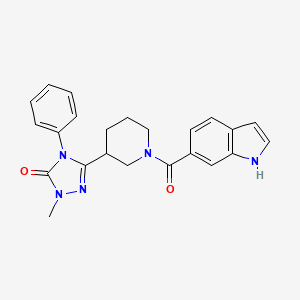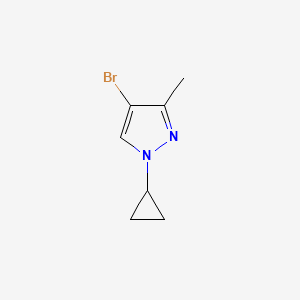
3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide, also known as clofibric acid, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a derivative of fibric acid, which is commonly used in the treatment of dyslipidemia. In
Aplicaciones Científicas De Investigación
Clofibric acid has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid is in the field of environmental science. Clofibric acid is a common contaminant in wastewater and has been shown to have adverse effects on aquatic organisms. Researchers are studying the effectiveness of various treatment methods for removing 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid from wastewater.
Another potential application of 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid is in the field of biotechnology. Clofibric acid has been shown to induce the expression of peroxisome proliferator-activated receptors (PPARs) in certain cell types. PPARs are important regulators of lipid metabolism and have been implicated in the development of various diseases such as diabetes and obesity. Researchers are studying the potential therapeutic benefits of 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid and other PPAR agonists in the treatment of these diseases.
Mecanismo De Acción
Clofibric acid is a PPAR agonist, which means that it binds to and activates PPARs. PPARs are transcription factors that regulate the expression of genes involved in lipid metabolism. Activation of PPARs by 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid leads to increased expression of genes involved in fatty acid oxidation and decreased expression of genes involved in fatty acid synthesis. This results in a decrease in plasma triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol levels.
Biochemical and Physiological Effects:
Clofibric acid has been shown to have a number of biochemical and physiological effects. One of the most well-documented effects of 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid is its ability to decrease plasma triglyceride levels and increase HDL cholesterol levels. This effect is thought to be mediated by the activation of PPARs and the subsequent changes in gene expression.
In addition to its effects on lipid metabolism, 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid has also been shown to have anti-inflammatory and antioxidant effects. These effects are thought to be mediated by the activation of PPARs and the subsequent changes in gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clofibric acid has a number of advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the effects of PPAR activation on various biological processes.
One limitation of 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid is that it is a relatively non-specific PPAR agonist. This means that it can activate multiple PPAR isoforms, which can make it difficult to determine the specific effects of PPAR activation on a particular biological process.
Direcciones Futuras
There are a number of future directions for research on 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid. One area of research is the development of more specific PPAR agonists that target individual PPAR isoforms. This could lead to the development of more effective therapies for diseases such as diabetes and obesity.
Another area of research is the development of more effective methods for removing 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid from wastewater. This could help to mitigate the environmental impact of this compound and protect aquatic organisms from its adverse effects.
Conclusion:
In conclusion, 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid is a well-studied compound with a known mechanism of action and a number of potential applications in various scientific fields. Its ability to activate PPARs makes it a useful tool for studying the effects of PPAR activation on various biological processes. However, its non-specificity as a PPAR agonist and its presence as a contaminant in wastewater are limitations that need to be addressed in future research.
Métodos De Síntesis
The synthesis of 3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide acid can be achieved through the reaction of 2-chlorophenol with cyanomethyl propane nitrile. This reaction is catalyzed by a base such as potassium carbonate and is carried out in a solvent such as dimethyl sulfoxide. The resulting product is then purified through recrystallization.
Propiedades
IUPAC Name |
3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c12-9-3-1-2-4-10(9)16-8-5-11(15)14-7-6-13/h1-4H,5,7-8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTJKGSFDXWDKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCC(=O)NCC#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenoxy)-N-(cyanomethyl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride](/img/no-structure.png)

![2-[Benzyl-(1,1-difluoro-4-hydroxybutan-2-yl)amino]ethanesulfonyl fluoride](/img/structure/B2378811.png)
![[2-(3-Methylanilino)-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2378814.png)
![7-[2-(1,3-Benzothiazol-2-ylsulfanyl)ethyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2378815.png)
![2-(2-ethoxy-4-formylphenoxy)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2378816.png)
![N-[2-(4-cyclohexylpiperazine-1-carbonyl)-5-methyl-1H-indol-3-yl]-4-fluorobenzamide](/img/structure/B2378817.png)




![3-chloro-N'-[(1E)-pyridin-3-ylmethylene]benzohydrazide](/img/structure/B2378827.png)

![5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2378831.png)